molecular formula C7H16O2P+ B12657869 Hexyl methylphosphinate CAS No. 85187-13-9

Hexyl methylphosphinate

Cat. No.: B12657869
CAS No.: 85187-13-9
M. Wt: 163.17 g/mol
InChI Key: PRVRSWUYECZVOK-UHFFFAOYSA-N
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Description

Hexyl methylphosphinate is an organophosphorus compound with the molecular formula C7H17O2P. It is characterized by the presence of a hexyl group attached to a methylphosphinate moiety. This compound is part of the broader class of phosphinates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl methylphosphinate can be synthesized through several methods. One common approach involves the reaction of hexyl alcohol with methylphosphinic acid under acidic conditions. The reaction typically proceeds as follows:

Hexyl alcohol+Methylphosphinic acidHexyl methylphosphinate+Water\text{Hexyl alcohol} + \text{Methylphosphinic acid} \rightarrow \text{this compound} + \text{Water} Hexyl alcohol+Methylphosphinic acid→Hexyl methylphosphinate+Water

The reaction is usually carried out at elevated temperatures to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as sulfuric acid, can enhance the reaction rate and efficiency. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Hexyl methylphosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hexyl methylphosphonate.

    Reduction: Reduction reactions can convert this compound to its corresponding phosphine derivative.

    Substitution: Nucleophilic substitution reactions can replace the hexyl or methyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.

Major Products Formed:

    Oxidation: Hexyl methylphosphonate.

    Reduction: Hexyl phosphine.

    Substitution: Various substituted phosphinates depending on the reagents used.

Scientific Research Applications

Hexyl methylphosphinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.

    Biology: The compound is studied for its potential as a bioisostere in drug design, mimicking phosphate groups in biological molecules.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes and pathways.

    Industry: this compound is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which hexyl methylphosphinate exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes that utilize phosphate groups, thereby modulating various biochemical pathways. The compound’s ability to form stable complexes with metal ions also contributes to its activity in industrial applications.

Comparison with Similar Compounds

  • Ethyl methylphosphinate
  • Butyl methylphosphinate
  • Propyl methylphosphinate

Properties

CAS No.

85187-13-9

Molecular Formula

C7H16O2P+

Molecular Weight

163.17 g/mol

IUPAC Name

hexoxy-methyl-oxophosphanium

InChI

InChI=1S/C7H16O2P/c1-3-4-5-6-7-9-10(2)8/h3-7H2,1-2H3/q+1

InChI Key

PRVRSWUYECZVOK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCO[P+](=O)C

Origin of Product

United States

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